molecular formula C20H19NO4 B582342 (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid CAS No. 1217452-48-6

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid

Cat. No. B582342
M. Wt: 343.33
InChI Key: ZPGDWQNBZYOZTI-COMNNLFWSA-N
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Description

“(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid” is a versatile chemical compound used in scientific research. Its unique structure and isotopic labeling make it valuable for studying molecular1.


Scientific Research Applications

Synthesis Techniques

A key application of this compound is in the synthesis of complex molecules and derivatives. For instance, it has been used in the convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in creating high-yield compounds from 3-bromopyruvic acid (K. Le & R. Goodnow, 2004). This exemplifies its role in facilitating complex synthetic routes in organic chemistry.

Chemical Reactions and Mechanisms

Research has delved into the regioselectivity of 1,3-dipolar cycloaddition reactions involving derivatives of 9H-fluoren-9-iminium ylides, underscoring the nuanced chemical behavior and application of fluorenylmethyloxycarbonyl derivatives in understanding reaction mechanisms (M. Novikov et al., 2006).

Fluorescent Probes and Bioimaging

The compound's derivatives have been utilized in creating fluorescent probes for bioimaging purposes. A notable application includes the synthesis and spectral characterization of a 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, incorporating a fluorenylmethyloxycarbonyl (fmoc) fluorescent fragment, highlighting its potential in biological research and diagnostics (P. Szafrański et al., 2015).

Material Science and Photophysics

Furthermore, this compound has been explored in the context of photophysics and material science. A water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties, indicating its applicability in developing new materials with specific optical properties (A. Morales et al., 2010).

Solid-Phase Synthesis

It also plays a significant role in the solid-phase synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating its versatility in facilitating the synthesis of complex biochemical compounds (Travis Q. Gregar & J. Gervay-Hague, 2004).

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDWQNBZYOZTI-COMNNLFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672932
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Pro-OH-13C5,15N

CAS RN

1217452-48-6
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217452-48-6
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